molecular formula C14H11Cl2NO3S2 B2641365 Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-64-2

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2641365
CAS No.: 477887-64-2
M. Wt: 376.27
InChI Key: LFPXYQXNXWBTPU-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a dichlorophenyl group, and a sulfanylacetyl moiety

Mechanism of Action

Target of Action

The primary target of Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is the cyclin-dependent kinase 2 (CDK2). CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .

Mode of Action

This compound: interacts with CDK2, inhibiting its activity. This interaction disrupts the normal cell cycle progression, particularly at the G1/S transition .

Biochemical Pathways

The inhibition of CDK2 by This compound affects the cell cycle pathway, leading to a halt in cell division. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the action of This compound is the inhibition of cell division, leading to cell death. This compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({2-[(2,4-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

methyl 3-[[2-(2,3-dichlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c1-20-14(19)13-9(5-6-21-13)17-11(18)7-22-10-4-2-3-8(15)12(10)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPXYQXNXWBTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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